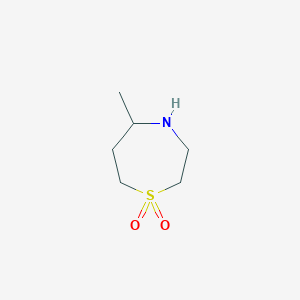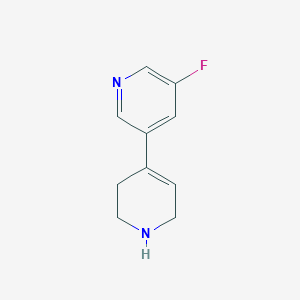
2-Amino-3-(3-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3-chlorophenyl)propanamide is an organic compound with the molecular formula C9H11ClN2O. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a propanamide group. It is a derivative of phenylalanine and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-chlorophenyl)propanamide typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-chlorophenyl-2-aminopropane, which is subsequently reacted with acetic anhydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-chlorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and other derivatives that retain the core structure of this compound.
Scientific Research Applications
2-Amino-3-(3-chlorophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-chlorophenyl)propanamide
- 2-Amino-3-(4-chlorophenyl)propanamide
- 2-Amino-3-(3-bromophenyl)propanamide
Uniqueness
2-Amino-3-(3-chlorophenyl)propanamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets compared to its analogs.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-amino-3-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H11ClN2O/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
InChI Key |
CCOBZGZNRZHIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13272640.png)
![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride](/img/structure/B13272647.png)
![tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate](/img/structure/B13272648.png)
![2-{[(2,4-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13272655.png)





![2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13272676.png)

![2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13272696.png)
amine](/img/structure/B13272705.png)

